6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Prediction

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic building block characterized by a pyridine-3-carbonitrile core linked via a methoxy spacer to an N-methylpiperidine moiety. This precise arrangement of functional groups places it in a class of intermediates used to construct pharmacologically active molecules, with recurring citations in patent literature for kinase inhibitors and modulators of protein-protein interactions.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2198912-45-5
Cat. No. B2596727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile
CAS2198912-45-5
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCN1CCC(CC1)COC2=NC=C(C=C2)C#N
InChIInChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3
InChIKeyZPTDISOVNXCNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile (CAS 2198912-45-5): A Strategic Piperidine-Pyridine Building Block for Focused Kinase Libraries and CNS-Penetrant Tool Compounds


6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic building block characterized by a pyridine-3-carbonitrile core linked via a methoxy spacer to an N-methylpiperidine moiety [1]. This precise arrangement of functional groups places it in a class of intermediates used to construct pharmacologically active molecules, with recurring citations in patent literature for kinase inhibitors and modulators of protein-protein interactions [2]. Its structural features are particularly aligned with the requirements for generating focused compound libraries aimed at central nervous system (CNS) targets or specific kinase profiles, where the balance of basicity, lipophilicity, and hydrogen-bonding capacity is critical for both potency and pharmacokinetic properties.

Why 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile Cannot Be Replaced by Common Pyridine-Piperidine Analogs in MedChem Campaigns


Generic substitution among piperidine-pyridine building blocks is a common pitfall in medicinal chemistry sourcing, as seemingly minor variations in linker atoms and substitution patterns profoundly alter the three-dimensional orientation of key pharmacophoric features, molecular flexibility, and physicochemical properties. In the case of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile, the N-methylpiperidine is connected via a methoxy (-OCH2-) linker at the 6-position of a 3-cyanopyridine core [1]. Removing or altering this linker, such as in 6-(piperidin-1-yl)pyridine-3-carbonitrile, eliminates a rotational degree of freedom, increases basicity, and changes the vector of the piperidine ring, which is incompatible with structure-activity relationships (SAR) established in lead series that require this specific geometry for target binding or optimal ADME properties [2]. This specific connectivity is preserved across a family of patented therapeutic candidates, underscoring that it is a non-discretionary feature for certain intellectual property strategies and biological activity profiles [3].

Head-to-Head Quantitative Differentiation: 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile vs. Common In-Class Alternatives


Molecular Flexibility and Rotatable Bonds: A Direct Comparison with 6-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile

The target compound possesses three rotatable bonds, compared to only one for the direct-linked analog 6-(4-methylpiperidin-1-yl)pyridine-3-carbonitrile (CAS 1017035-77-6). This difference is quantifiable via the PubChem computed property 'Rotatable Bond Count' [1]. An increased number of rotatable bonds in the target molecule allows for greater conformational adaptability, which is a critical factor in modulating binding entropy and achieving induced-fit interactions with shallow or flexible protein binding sites, a common requirement in kinase inhibitor design [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Prediction

Lipophilicity Modulation: XLogP3 Comparison with 6-(Piperidin-1-yl)pyridine-3-carbonitrile

The computed partition coefficient (XLogP3) for the target compound is 1.7, compared to 1.4 for the unsubstituted piperidine analog 6-(piperidin-1-yl)pyridine-3-carbonitrile (CAS 501378-38-7) [1]. This +0.3 log unit difference is significant and leads to a measurable, ~2-fold increase in membrane permeability based on established linear free-energy relationships. The higher lipophilicity positions the compound within a more favorable range for CNS penetration (typically XLogP 2-4), while the comparator falls below the often-cited lower threshold [2].

Physicochemical Profiling CNS Drug Discovery Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Differentiation from N-Desmethyl and Direct-Linked Analogs

The target compound exhibits a TPSA of 49.2 Ų, with 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, a potential N-desmethyl analog (hypothetical 6-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) would introduce a hydrogen bond donor (HBD = 1), increasing TPSA and potentially reducing membrane permeability and oral absorption based on the well-established Veber and Lipinski rules [2]. The absence of an HBD in the target compound is a deliberate feature to improve passive permeability compared to secondary amine-containing alternatives, a key design criterion for orally bioavailable drugs.

Drug-like Properties Oral Bioavailability Transporter Interactions

High-Value Application Scenarios for 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile Based on Evidence of Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries Targeting Neuroinflammation or Brain Metastasis

The compound's optimized XLogP3 of 1.7, zero HBD count, and low TPSA make it an ideal core scaffold for developing kinase inhibitor libraries aimed at CNS targets. When used as a synthetic intermediate, it imparts favorable permeability characteristics to the final compounds, increasing the probability of identifying brain-penetrant leads. This is a distinct advantage over more polar, direct-linked pyridine-piperidine alternatives [1]. This scenario is supported by patent filings that use identical or closely related motifs for treating neurological disorders via kinase modulation [2].

Exploration of Induced-Fit Binding Pockets via Enhanced Conformational Sampling

With 3 rotatable bonds, the target compound provides a flexible linker that can adapt to dynamic protein surfaces. This feature is particularly valuable when targeting kinases with a DFG-out (inactive) conformation or glycine-rich loops, where a rigid, direct-linked piperidine analog (with only 1 rotatable bond) fails to accommodate the necessary geometry for binding. Procuring this building block is a strategic decision to diversify a screening library with conformationally adaptable chemical matter [1].

Avoidance of P-glycoprotein-Mediated Efflux in Oral Drug Design

Medicinal chemistry programs focused on oral delivery must frequently mitigate P-glycoprotein (P-gp) efflux, a major liability linked to the presence of hydrogen bond donors. The complete absence of an HBD in this N-methylated building block, in contrast to its N-desmethyl hypothetical analog, makes it a safer starting point for constructing orally bioavailable drug candidates with lower efflux ratios, directly impacting the likelihood of achieving adequate oral exposure in preclinical studies [2].

Quote Request

Request a Quote for 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.